Bofumustine

Übersicht

Beschreibung

Bofumustin ist eine synthetische Verbindung, die zur Klasse der Nitrosoureas gehört, die für ihre Antitumor-Eigenschaften bekannt sind. Die chemische Struktur von Bofumustin ist durch das Vorhandensein einer Chlorethylgruppe, einer Nitrosourea-Einheit und eines Ribofuranosylrings gekennzeichnet. Seine Summenformel lautet C18H21ClN4O9 und es hat ein Molekulargewicht von 472,83 g/mol .

Wissenschaftliche Forschungsanwendungen

Bofumustin hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, insbesondere in den Bereichen Chemie, Biologie, Medizin und Industrie:

Chemie: Bofumustin wird als Reagenz in der organischen Synthese verwendet, um Reaktionsmechanismen zu untersuchen und neue Synthesemethoden zu entwickeln.

Biologie: In der biologischen Forschung wird Bofumustin verwendet, um seine Auswirkungen auf zelluläre Prozesse und sein Potenzial als Therapeutikum zu untersuchen.

Medizin: Bofumustin wird hauptsächlich auf seine Antitumor-Eigenschaften untersucht.

Wirkmechanismus

Bofumustin übt seine Wirkung durch Alkylierung aus, ein Prozess, bei dem es Alkylgruppen auf DNA-Moleküle überträgt. Diese Alkylierung stört die DNA-Replikation und -Transkription, was zum Tod von schnell teilenden Tumorzellen führt. Die molekularen Ziele von Bofumustin umfassen DNA und verschiedene Enzyme, die an DNA-Reparatur- und Replikationswegen beteiligt sind .

Wirkmechanismus

Target of Action

Bofumustine, also known as Rfcnu, is a nitrosourea compound with antitumor activity Nitrosoureas typically target dna, causing dna damage and leading to cell death .

Mode of Action

This compound interferes with the replication and division of tumor cell DNA through alkylation . Alkylation is a process where an alkyl group is transferred from one molecule to another. In the case of this compound, it transfers an alkyl group to the DNA molecule, causing DNA damage and subsequently leading to cell death .

Biochemical Pathways

It is known that nitrosoureas like this compound can cause dna cross-linking and dna strand breaks, which can disrupt dna replication and transcription . This disruption can lead to cell cycle arrest and apoptosis, or programmed cell death .

Pharmacokinetics

Nitrosoureas are generally well absorbed and widely distributed in the body . They are typically metabolized in the liver and excreted in the urine

Result of Action

The primary result of this compound’s action is the death of tumor cells. By causing DNA damage, this compound disrupts the normal cell cycle, preventing tumor cells from replicating and leading to their death . This can result in the shrinkage of tumors and potentially the slowing or stopping of cancer progression.

Action Environment

The efficacy and stability of this compound, like many other drugs, can be influenced by various environmental factors. These can include the pH and temperature of the environment, the presence of other substances that can interact with the drug, and the specific characteristics of the tumor cells themselves . .

Biochemische Analyse

Biochemical Properties

Bofumustine plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules involved in DNA synthesis and cell cycle . The nature of these interactions is primarily through alkylation, which interferes with the replication and division of tumor cell DNA .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by interfering with DNA replication and cell division, which can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its interference with the replication and division of tumor cell DNA through alkylation . This leads to changes in gene expression and can result in the death of tumor cells .

Temporal Effects in Laboratory Settings

Its ability to interfere with DNA replication and cell division suggests potential long-term effects on cellular function .

Metabolic Pathways

This compound is involved in the DNA/RNA synthesis pathway . It interacts with enzymes involved in this pathway, potentially affecting metabolic flux or metabolite levels .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Bofumustin wird durch einen mehrstufigen Prozess synthetisiert, der die Reaktion von 1-(2-Chlorethyl)-3-(2,3-O-Isopropyliden-D-ribofuranosyl)-1-Nitrosourea mit p-Nitrobenzoesäure beinhaltet. Die Reaktionsbedingungen umfassen typischerweise die Verwendung von organischen Lösungsmitteln und Katalysatoren, um die Bildung des gewünschten Produkts zu erleichtern .

Industrielle Produktionsverfahren

Die industrielle Produktion von Bofumustin beinhaltet die Skalierung des Laborsyntheseprozesses. Dies beinhaltet die Optimierung der Reaktionsbedingungen, wie Temperatur, Druck und Lösungsmittelwahl, um eine hohe Ausbeute und Reinheit zu gewährleisten. Der Prozess kann auch Reinigungsschritte wie Kristallisation und Chromatographie beinhalten, um das Endprodukt zu isolieren .

Chemische Reaktionsanalyse

Arten von Reaktionen

Bofumustin unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

Alkylierung: Die Chlorethylgruppe in Bofumustin kann an Alkylierungsreaktionen teilnehmen, die für seine Antitumoraktivität entscheidend sind.

Oxidation und Reduktion: Bofumustin kann Oxidations- und Reduktionsreaktionen unterliegen, wodurch seine chemische Struktur und Reaktivität verändert werden.

Substitution: Die Nitrosourea-Einheit kann an Substitutionsreaktionen beteiligt sein, die zur Bildung verschiedener Derivate führen.

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in den Reaktionen von Bofumustin verwendet werden, umfassen organische Lösungsmittel wie Dichlormethan und Katalysatoren wie Palladium auf Kohlenstoff. Reaktionsbedingungen beinhalten oft kontrollierte Temperaturen und inerte Atmosphären, um unerwünschte Nebenreaktionen zu verhindern .

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus den Reaktionen von Bofumustin gebildet werden, hängen von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien ab. Beispielsweise führen Alkylierungsreaktionen typischerweise zu alkylierten Derivaten, während Oxidationsreaktionen oxidierte Formen der Verbindung erzeugen können .

Analyse Chemischer Reaktionen

Types of Reactions

Bofumustine undergoes several types of chemical reactions, including:

Alkylation: The chloroethyl group in this compound can participate in alkylation reactions, which are crucial for its antitumor activity.

Oxidation and Reduction: this compound can undergo oxidation and reduction reactions, altering its chemical structure and reactivity.

Substitution: The nitrosourea moiety can be involved in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include organic solvents like dichloromethane and catalysts such as palladium on carbon. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, alkylation reactions typically yield alkylated derivatives, while oxidation reactions can produce oxidized forms of the compound .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

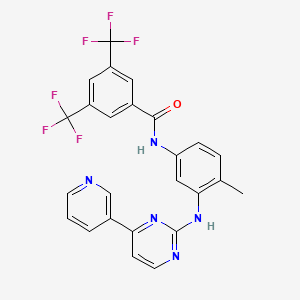

Bofumustin ähnelt anderen Nitrosourea-Verbindungen, wie zum Beispiel:

Carmustin: Eine weitere Nitrosourea-Verbindung, die in der Krebsbehandlung eingesetzt wird.

Lomustin: Bekannt für seine Verwendung bei der Behandlung von Hirntumoren.

Fotemustin: Wird zur Behandlung von metastasierendem Melanom eingesetzt.

Einzigartigkeit

Was Bofumustin von diesen ähnlichen Verbindungen abhebt, ist seine einzigartige chemische Struktur, die einen Ribofuranosylring und eine p-Nitrobenzoatgruppe umfasst. Diese strukturellen Merkmale tragen zu seiner unterschiedlichen Reaktivität und seinen potenziellen therapeutischen Anwendungen bei .

Eigenschaften

IUPAC Name |

[4-[[2-chloroethyl(nitroso)carbamoyl]amino]-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methyl 4-nitrobenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21ClN4O9/c1-18(2)31-13-12(9-29-16(24)10-3-5-11(6-4-10)23(27)28)30-15(14(13)32-18)20-17(25)22(21-26)8-7-19/h3-6,12-15H,7-9H2,1-2H3,(H,20,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YASNUXZKZNVXIS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OC2C(OC(C2O1)NC(=O)N(CCCl)N=O)COC(=O)C3=CC=C(C=C3)[N+](=O)[O-])C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21ClN4O9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20866463 | |

| Record name | N-[(2-Chloroethyl)(nitroso)carbamoyl]-2,3-O-(1-methylethylidene)-5-O-(4-nitrobenzoyl)pentofuranosylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20866463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

472.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55102-44-8 | |

| Record name | Bofumustine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=279194 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

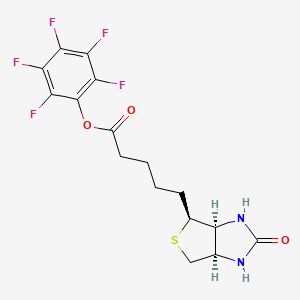

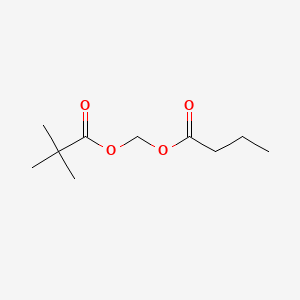

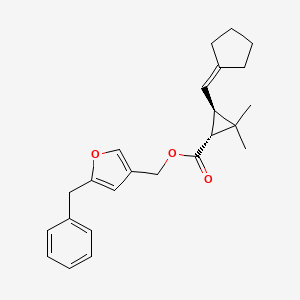

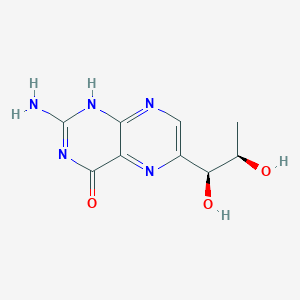

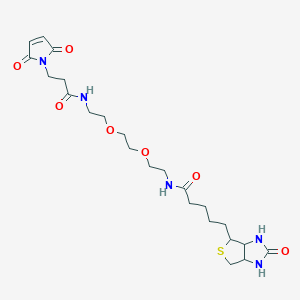

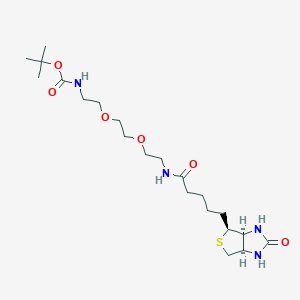

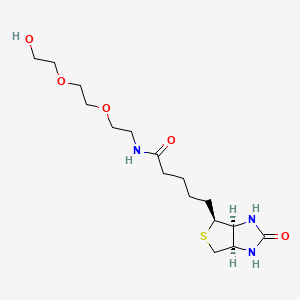

Feasible Synthetic Routes

Q1: What is RFCNU (Bofumustine) and what is its mechanism of action?

A: RFCNU (this compound), chemically known as 1-(2-chloroethyl)-3-[1'-(5'-p-nitrobenzoyl-2',3'-isopropylidene)-alpha,beta-D-ribofuranosyl]-1-nitrosourea, is a glycosylnitrosourea derivative with antitumor activity. [] Like other nitrosoureas, it exerts its cytotoxic effect primarily through alkylation of DNA, leading to DNA damage and ultimately cell death. [, ]

Q2: What is the structural characterization of RFCNU?

A: RFCNU's molecular formula is C18H23ClN4O10, and its molecular weight is 490.86 g/mol. [] Detailed spectroscopic data can be found in the cited research papers. [, ]

Q3: What is known about the stability of RFCNU?

A: RFCNU exhibits pH-dependent stability, being most stable around pH 3.0. [] It degrades via hydroxyl ion-catalyzed solvolysis. [] Specific details on stability under various conditions and formulation strategies are explored in several studies. [, ]

Q4: How is RFCNU metabolized in the body?

A: Studies in rats have shown that RFCNU undergoes extensive metabolism. [, ] Hydrolysis of the 4-nitrobenzoyl ester leads to the formation of 4-nitrobenzoic acid and its glucuronide as major urinary metabolites. [] Additionally, chloroethanol is a major degradation product from the chloroethyl moiety, and several alkylated glutathione metabolites have been identified. []

Q5: What is the pharmacokinetic profile of RFCNU?

A: RFCNU has a short half-life in plasma. [] After oral administration in a human subject, no intact drug was detected in urine, and plasma levels were very low. [] Protein binding of the carboxyl and carbonyl labeled species was observed to prolong blood and plasma half-life. [] Further details on its absorption, distribution, metabolism, and excretion can be found in the cited research. [, , ]

Q6: What is the in vitro efficacy of RFCNU?

A: RFCNU exhibits cytotoxicity against various tumor cell lines in vitro, including EMT6 tumor cells and human lymphocytes. [, , ] It induces cell cycle arrest in the G2/M phase, leading to inhibition of cell proliferation. []

Q7: What is the in vivo efficacy of RFCNU?

A: Preclinical studies have demonstrated the efficacy of RFCNU against L1210 leukemia, both when administered intraperitoneally and intracerebrally. [] It has also shown activity against a variety of solid tumors in mice, including mammary carcinoma, ovarian carcinoma, melanoma, glioma, and lung carcinoma. [] Liposomal encapsulation was found to enhance the oncostatic effect of RFCNU in vivo. []

Q8: Are there any known resistance mechanisms to RFCNU?

A: While specific resistance mechanisms to RFCNU are not detailed in the provided research, it is known that resistance to nitrosoureas can develop through mechanisms such as increased DNA repair capacity, alterations in drug uptake or metabolism, and increased tolerance to DNA damage. []

Q9: What are the limitations of the available research on RFCNU?

A: Much of the available research on RFCNU is limited to preclinical studies or early-phase clinical trials. [, , ] Further research is needed to fully elucidate its mechanism of action, pharmacokinetic and pharmacodynamic properties, long-term safety profile, and clinical efficacy.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-chlorobenzo[c][1,2]oxaborol-1(3h)-ol](/img/structure/B1667275.png)

![4-((1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-5-yl)oxy)phthalonitrile](/img/structure/B1667276.png)

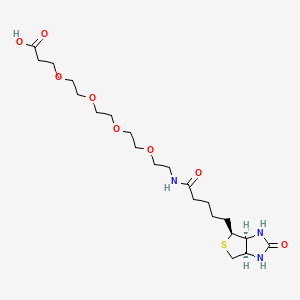

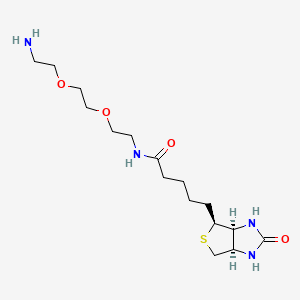

![N-(3-(2-(2-(3-Aminopropoxy)ethoxy)ethoxy)propyl)-5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B1667291.png)